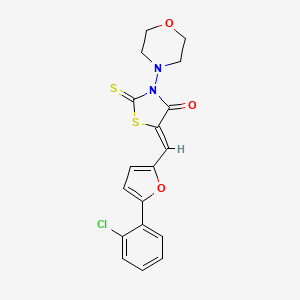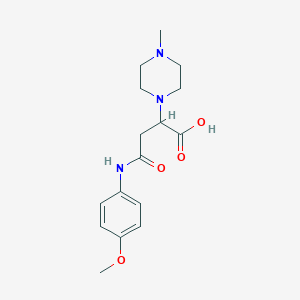![molecular formula C27H46NO3P B2898808 N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine CAS No. 474879-12-4](/img/structure/B2898808.png)
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is a member of the indole-3-carboxamide family and has a similar chemical structure to other synthetic cannabinoids.
Mecanismo De Acción
The mechanism of action of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine involves binding to CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of downstream signaling pathways, which ultimately results in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. This compound has also been found to affect memory and learning processes in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine in lab experiments is that it has a high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is that its psychoactive effects can make it difficult to interpret results in behavioral studies.
Direcciones Futuras
There are several future directions for research on N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the study of the long-term effects of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine on the brain and behavior. Additionally, research on the potential therapeutic uses of this compound could lead to the development of new treatments for a range of conditions.
Métodos De Síntesis
The synthesis of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine involves several steps, including the reaction of 5-methyl-2-propan-2-ylcyclohexanone with 4-chlorobenzaldehyde to form 4-chloro-N-(5-methyl-2-propan-2-ylcyclohexyl)-benzamide. This intermediate is then reacted with dimethylphosphite and triethylamine to obtain N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine.
Aplicaciones Científicas De Investigación
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine has been used in scientific research to study its effects on the endocannabinoid system. This compound has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for mediating the effects of cannabinoids in the body.
Propiedades
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46NO3P/c1-19(2)24-14-12-21(5)16-26(24)30-32(29,28-18-23-10-8-7-9-11-23)31-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-27H,12-18H2,1-6H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMUTXAWUQZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NCC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898729.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)

![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)

![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
![(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2898746.png)
